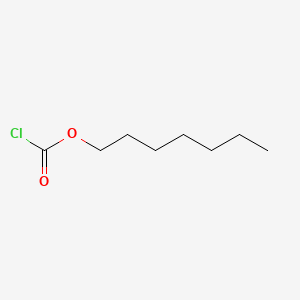

Carbonochloridic acid, heptyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

heptyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-2-3-4-5-6-7-11-8(9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATRZZYUXUGZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067793 | |

| Record name | Carbonochloridic acid, heptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33758-34-8 | |

| Record name | Heptyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33758-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, heptyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, heptyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonochloridic acid, heptyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7RA475FEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Carbonochloridic Acid, Heptyl Ester

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Key Reagent

Carbonochloridic acid, heptyl ester, commonly known as heptyl chloroformate, is a reactive organic compound that serves as a crucial intermediate and reagent in diverse synthetic applications.[1] Its utility in the pharmaceutical, agrochemical, and polymer industries stems from its ability to react with nucleophiles like alcohols and amines to form corresponding carbamates and esters.[1] For the discerning researcher or process chemist, a thorough understanding of its physical properties is not merely academic; it is a foundational prerequisite for safe handling, effective experimental design, and scalable synthesis.

This guide provides a detailed examination of the key physical characteristics of heptyl chloroformate. Moving beyond a simple recitation of values, we will explore the significance of each property and the standardized methodologies employed for their precise measurement, ensuring a blend of theoretical knowledge and practical, field-proven insight.

Core Physicochemical Data Summary

The fundamental physical properties of heptyl chloroformate are summarized below. These values represent the cornerstone for predicting the compound's behavior under various laboratory and process conditions.

| Property | Value | Significance in Research & Development |

| Molecular Formula | C₈H₁₅ClO₂ | Defines the elemental composition and is the basis for molecular weight calculation.[2][3][4][5] |

| Molecular Weight | 178.66 g/mol | Essential for stoichiometric calculations in reaction design and for converting between mass and moles.[2][3][4][6] |

| Appearance | Colorless to almost colorless clear liquid | A primary indicator of purity; deviations may suggest contamination or degradation.[2][5][7] |

| Boiling Point | 71 °C @ 7 mmHg[2][7][8][9] 208.5 °C @ 760 mmHg[1] | Critical for purification by distillation, defining operating temperature ranges, and assessing volatility. |

| Density / Specific Gravity | ~1.00 g/cm³ @ 20°C[2][7][8] 1.018 g/cm³[1] | Necessary for volume-to-mass conversions, fluid dynamics calculations in process scale-up, and solvent selection. |

| Refractive Index (n₂₀/D) | 1.4260 - 1.434 | A rapid and non-destructive method for identity confirmation and purity assessment.[1][7][8][10] |

| Vapor Pressure | 0.213 mmHg @ 25°C[7] | Relates to volatility and is a key parameter in assessing inhalation hazards and evaporation rates. |

| Flash Point | 64 °C (147.9 °F)[1][2][7] | A critical safety parameter indicating the lowest temperature at which vapors can form an ignitable mixture with air. |

| Solubility | Soluble in chloroform.[10] Hydrolyzes in water.[11] | Dictates appropriate reaction solvents, extraction procedures, and quench methods. Moisture sensitivity is a critical handling parameter. |

The Causality Behind Experimental Choices: Ensuring Data Integrity

The trustworthiness of physical property data hinges on the methods used for its determination. For a compound like heptyl chloroformate, standardized, internationally recognized protocols are employed to ensure accuracy, precision, and reproducibility. The choice of a specific method is dictated by the nature of the substance and the property being measured.

Workflow for Physicochemical Characterization

The logical flow for characterizing a liquid chemical reagent like heptyl chloroformate involves a series of standardized tests. This workflow ensures that both safety-critical and quality-critical parameters are reliably determined.

Caption: Workflow for the physicochemical characterization of a liquid reagent.

Detailed Experimental Protocols

The following sections outline the principles and methodologies behind the determination of key physical properties, grounded in authoritative ASTM International standards.

Density Determination via Digital Density Meter (ASTM D4052)

Principle: This method utilizes an oscillating U-tube.[9] A small volume of the liquid is introduced into the U-tube, which is electronically excited to oscillate at its natural frequency. This frequency changes based on the mass of the liquid in the tube. By calibrating the instrument with fluids of known density (like air and pure water), the density of the sample can be determined with high precision.[8][9]

Methodology:

-

Instrument Calibration: Calibrate the digital density meter at the test temperature (e.g., 20°C) using dry air and high-purity, degassed water.

-

Sample Introduction: Inject approximately 1-2 mL of heptyl chloroformate into the sample cell using a syringe, ensuring no air bubbles are present. For opaque liquids, specialized bubble detection is required.[8][9]

-

Temperature Equilibration: Allow the sample to reach thermal equilibrium within the temperature-controlled cell.

-

Measurement: The instrument measures the oscillation period and calculates the density. The result is typically displayed in g/cm³.

-

Cleaning: Thoroughly clean the cell with appropriate solvents (e.g., acetone, ethanol) and dry with a stream of air before the next measurement.

Expert Insight: The ASTM D4052 method is preferred for its high accuracy (repeatability better than ±0.0001 g/cm³), small sample volume, and speed compared to traditional gravimetric methods using pycnometers or hydrometers.[12]

Refractive Index Determination (ASTM D1218)

Principle: The refractive index measures how light bends, or refracts, when passing from one medium (air) into another (the liquid sample).[11] This property is dependent on temperature and the wavelength of light used. The standard measurement is taken at 20°C using the D-line of a sodium lamp (589 nm). It is a fundamental physical property used to characterize pure substances.[1][5]

Methodology (using a digital refractometer):

-

Calibration: Calibrate the instrument using a certified refractive index standard.

-

Sample Application: Place a few drops of heptyl chloroformate onto the clean, dry prism surface of the refractometer.

-

Temperature Control: Ensure the instrument's prism is maintained at the standard temperature of 20.0 ± 0.1 °C.

-

Reading: Initiate the measurement. The instrument automatically detects the shadowline (critical angle) and displays the refractive index.

-

Cleaning: Clean the prism surface immediately after measurement using a soft tissue and an appropriate solvent.

Expert Insight: Refractive index is an exceptionally sensitive and rapid technique for confirming the identity and assessing the purity of a known liquid. Any deviation from the established value can indicate the presence of impurities or contaminants.[11]

Boiling Point Determination via Distillation (ASTM D1078)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][14] For a pure compound, this occurs at a single, distinct temperature. The presence of impurities typically causes the substance to boil over a range of temperatures.[15] This method determines the distillation range of volatile organic liquids.[6][16]

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus consisting of a 100 mL distillation flask, a condenser, a receiving graduate, and a calibrated thermometer placed so the top of the bulb is level with the bottom of the side-arm of the flask.

-

Sample Charging: Measure 100 mL of heptyl chloroformate into the distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Heating: Heat the flask at a controlled rate so that the first drop of distillate falls from the condenser in 5 to 10 minutes.

-

Data Recording:

-

Initial Boiling Point (IBP): Record the temperature when the first drop of distillate falls into the receiving cylinder.

-

Distillation Range: Continue to record the temperature as the distillation proceeds.

-

Dry Point: Record the temperature at which the last of the liquid evaporates from the bottom of the flask.

-

-

Barometric Correction: Correct the observed boiling point to the standard pressure of 760 mmHg (101.3 kPa).

Expert Insight: While a simple capillary method can provide a quick boiling point estimate, the distillation method (ASTM D1078) provides a more comprehensive profile, including the boiling range, which is a key indicator of purity.[17][18]

Flash Point Determination via Pensky-Martens Closed Cup Tester (ASTM D93)

Principle: The flash point is a critical safety metric that determines the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with the air near its surface.[2][10] The Pensky-Martens closed-cup method simulates conditions in a closed container, making it relevant for storage and transportation safety regulations.[7][19]

Methodology (Procedure A):

-

Sample Preparation: Fill the brass test cup with heptyl chloroformate to the specified mark. The sample temperature should be at least 18°C below the expected flash point.[2]

-

Apparatus Setup: Place the cup in the heating apparatus and secure the lid, which contains a stirrer, thermometer, and the ignition source applicator.

-

Heating and Stirring: Heat the sample at a slow, constant rate while stirring at 90-120 rpm.[2]

-

Ignition Test: At prescribed temperature intervals, stop stirring and apply the test flame into the vapor space of the cup.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes a distinct flash inside the cup.[2]

-

Barometric Correction: Correct the observed flash point for any deviation from standard atmospheric pressure.

Expert Insight: The flash point is essential for classifying materials for shipping and safety.[20] A closed-cup method like ASTM D93 is generally specified for regulatory purposes as it yields lower (more conservative) values than open-cup methods.[7]

Safety and Handling: A Mandate for Due Diligence

The physical properties of heptyl chloroformate dictate stringent safety protocols. Its vapor pressure, while not extremely high, necessitates handling in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[12]

Key Hazards:

-

Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.[2][21][22]

-

Corrosivity: Causes severe skin burns and eye damage.[2][21][22] It may also be corrosive to metals.[2][21][22]

-

Flammability: Combustible liquid.[22] Keep away from heat, sparks, and open flames.[22]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, protective clothing, and eye/face protection (safety goggles and face shield).[12][23]

-

Storage: Store in a cool, well-ventilated place, locked up, and in a corrosive-resistant container.[2][22] Keep the container tightly closed under an inert gas, as the compound is moisture-sensitive.[2]

-

Spills: Absorb spillage to prevent material damage. Evacuate the area and ensure adequate ventilation.[12][21]

Conclusion

A comprehensive grasp of the physical properties of this compound is indispensable for any scientist or researcher utilizing this versatile reagent. The data presented, from its molecular weight and boiling point to its critical flash point, provides the quantitative foundation for safe handling, process optimization, and the assurance of chemical purity. By grounding these values in the context of standardized, validated experimental methodologies such as those from ASTM International, we elevate this data from a simple list of numbers to a reliable and actionable scientific tool.

References

-

Heptyl chloroformate (2024). ChemBK. [Link]

-

Heptyl Chloroformate, min 98% (GC), 100 ml (n.d.). CP Lab Safety. [Link]

-

Heptyl chloroformate (n.d.). Chongqing Chemdad Co., Ltd. [Link]

-

Hexyl chloroformate (n.d.). PubChem, National Institutes of Health. [Link]

-

ASTM D1078 - 11(2019) Standard Test Method for Distillation Range of Volatile Organic Liquids. (2019). ASTM International. [Link]

-

Flash Point Testing – ASTM D93 (Pensky-Martens Closed Cup) (n.d.). Pentyl Labs. [Link]

-

ASTM D1078: Distillation Range Measurement of Liquid VOCs (2018). Analytice. [Link]

-

ASTM D93-20: Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (2020). The ANSI Blog. [Link]

-

ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (n.d.). Eralytics. [Link]

-

ASTM D1218-21 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids (2021). ASTM International. [Link]

-

D1078 Standard Test Method for Distillation Range of Volatile Organic Liquids (2019). ASTM International. [Link]

-

D93 Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (2020). ASTM International. [Link]

-

D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (2022). ASTM International. [Link]

-

ASTM D1218 Testing (n.d.). Applied Technical Services. [Link]

-

ASTM D93: Flash Point Analysis Laboratories (2022). Analytice. [Link]

-

Flash Point Testing Methods ASTM D56 and ASTM D93 (2020). Dell Tech Laboratories Ltd. [Link]

-

D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids (2021). ASTM International. [Link]

-

DETERMINATION OF BOILING POINTS (n.d.). Retrieved from a publicly available educational resource. [Link]

-

Determination of Boiling Point of Organic Compounds (2023). GeeksforGeeks. [Link]

-

Determination of Boiling Point (B.P) (n.d.). Retrieved from a publicly available educational resource. [Link]

-

Organic Techniques - Purity (Edexcel A Level Chemistry) (n.d.). Save My Exams. [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. delltech.com [delltech.com]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. store.astm.org [store.astm.org]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 10. lcslaboratory.com [lcslaboratory.com]

- 11. atslab.com [atslab.com]

- 12. ASTM D4052 - eralytics [eralytics.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. savemyexams.com [savemyexams.com]

- 16. store.astm.org [store.astm.org]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 19. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]

- 20. store.astm.org [store.astm.org]

- 21. ASTM D93: Flash Point Analysis Laboratories - Analytice [analytice.com]

- 22. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 23. webstore.ansi.org [webstore.ansi.org]

Carbonochloridic acid, heptyl ester chemical structure and properties

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonochloridic acid, heptyl ester, more commonly known as heptyl chloroformate, is a reactive chemical intermediate pivotal to a range of organic syntheses. Its utility is primarily derived from the highly electrophilic carbonyl carbon, which makes it an excellent reagent for introducing the heptyloxycarbonyl moiety to various nucleophiles. This guide provides a comprehensive technical overview of heptyl chloroformate, detailing its chemical structure, physicochemical properties, synthesis, reactivity, and core applications. With a focus on scientific integrity, this document includes field-proven experimental protocols for the synthesis of key derivatives, mechanistic insights, and critical safety and handling information to empower researchers in leveraging this versatile reagent effectively and safely.

Chemical Identity and Structure

Heptyl chloroformate is the ester of heptanol and chloroformic acid. The presence of the electron-withdrawing chlorine atom renders the carbonyl group highly susceptible to nucleophilic attack, which is the cornerstone of its chemical reactivity.

-

IUPAC Name: heptyl carbonochloridate[1]

-

Common Names: Heptyl chloroformate, n-Heptyl chloroformate, Chloroformic acid heptyl ester[2][3][4][5]

Caption: 2D Chemical Structure of Heptyl Chloroformate.

Physicochemical Properties

The physical properties of heptyl chloroformate are critical for its handling, reaction setup, and purification. It is a combustible, colorless to nearly colorless liquid that is sensitive to moisture.[2][5][8]

| Property | Value | Source(s) |

| Appearance | Colorless to Almost colorless clear liquid | [2][8] |

| Boiling Point | 71 °C at 7 mmHg | [3][4][5] |

| Density | ~1.0 g/cm³ | [4][5][8] |

| Refractive Index | 1.4260 - 1.4300 | [3][4][5][8] |

| Solubility | Soluble in chloroform (slightly) | [5] |

| Stability | Moisture sensitive, Hygroscopic | [5] |

Synthesis and Manufacturing

The industrial synthesis of chloroformates, including heptyl chloroformate, is typically achieved through the reaction of the corresponding alcohol with phosgene (COCl₂).[10] This process is hazardous due to the extreme toxicity of phosgene and is performed under stringent safety protocols in specialized chemical plants.

A safer, lab-scale alternative involves the use of phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate).[11] Recently, innovative methods are being explored, such as the photo-on-demand synthesis from chloroform and the respective alcohol, which avoids the need for phosgene gas entirely.[12]

Caption: Generalized Synthesis Workflow for Heptyl Chloroformate.

Chemical Reactivity and Mechanistic Insights

The reactivity of heptyl chloroformate is analogous to that of acyl chlorides and is dominated by nucleophilic acyl substitution.[13] The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the chloride leaving group.

4.1 Reaction with Amines (Carbamate Formation)

Heptyl chloroformate reacts readily with primary and secondary amines to form N-heptyl carbamates. This reaction is fundamental in peptide synthesis and for installing protecting groups.[13][14] A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct, driving the reaction to completion.[13][15]

Caption: General Mechanism for Carbamate Formation.

4.2 Reaction with Alcohols (Carbonate Formation)

In a similar fashion, alcohols react with heptyl chloroformate in the presence of a base to yield mixed carbonate esters.[13] This reaction is useful for creating derivatives of complex alcohols and phenols, often to modify their physicochemical properties for applications in drug delivery or materials science.

Applications in Organic Synthesis

Heptyl chloroformate is a valuable reagent with several key applications:

-

Formation of Carbamates and Carbonates: As detailed above, this is its primary use, enabling the synthesis of a wide array of organic molecules.[11][13]

-

Protecting Group Chemistry: The heptyloxycarbonyl group can be used as a protecting group for amines. While not as common as Boc or Cbz groups, it offers different solubility and cleavage characteristics.

-

Derivatization Agent: In analytical chemistry, particularly gas chromatography, chloroformates are used to derivatize polar compounds like amino acids, making them more volatile and amenable to analysis.[13]

Experimental Protocols

Trustworthiness & Causality: The following protocols are designed to be self-validating. The choice of solvent, base, and temperature is critical for maximizing yield and minimizing side reactions. Anhydrous conditions are paramount as heptyl chloroformate readily hydrolyzes.

Protocol 1: Synthesis of Heptyl Phenyl Carbonate

This protocol describes the reaction of heptyl chloroformate with a phenol to form a mixed carbonate ester.

-

Reagents & Equipment:

-

Phenol (1.0 eq)

-

Heptyl chloroformate (1.1 eq)

-

Pyridine (1.2 eq), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

Dissolve phenol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Causality: Pyridine acts as a base to neutralize the HCl generated, preventing protonation of the starting materials and driving the equilibrium towards the product.[15] DCM is an inert solvent that dissolves the reactants well.

-

-

Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and prevent side product formation.

-

Add heptyl chloroformate (1.1 eq) dropwise via a dropping funnel over 30 minutes with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure heptyl phenyl carbonate.

-

Protocol 2: Synthesis of N-Benzyl Heptyl Carbamate

This protocol details the synthesis of a carbamate from a primary amine.

-

Reagents & Equipment:

-

Benzylamine (1.0 eq)

-

Heptyl chloroformate (1.1 eq)

-

Triethylamine (TEA, 1.2 eq), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)

-

-

Procedure:

-

In a flask under an inert atmosphere, dissolve benzylamine (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous THF.

-

Causality: TEA is a non-nucleophilic base used to scavenge HCl. THF is an excellent solvent for this reaction type.

-

-

Cool the solution to 0 °C.

-

Add heptyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C. A precipitate of triethylammonium chloride will form immediately.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC.

-

Workup: Filter off the triethylammonium chloride precipitate and wash it with a small amount of THF. Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: The crude product can often be purified by recrystallization or silica gel chromatography if necessary.

-

Safety, Handling, and Storage

Heptyl chloroformate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.[6][16]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of heptyl chloroformate and its derivatives. While a full analysis is beyond the scope of this guide, key expected features are noted.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the heptyl chain, including a triplet for the terminal methyl group (~0.9 ppm) and a triplet for the methylene group adjacent to the oxygen (~4.2 ppm).

-

¹³C NMR: The carbon NMR spectrum is distinguished by the carbonyl carbon signal, which would appear significantly downfield.[17]

-

IR Spectroscopy: A strong, characteristic absorption band for the C=O (carbonyl) stretch of the chloroformate group is expected in the region of 1775-1785 cm⁻¹. The C-O stretching will also be present.

-

Mass Spectrometry: Electron-impact mass spectrometry (EI-MS) would show fragmentation patterns corresponding to the loss of chlorine and cleavage of the heptyl chain.

Conclusion

This compound is a potent and versatile chemical reagent for the introduction of the heptyloxycarbonyl group. Its high reactivity, governed by the electrophilic chloroformate moiety, allows for the efficient synthesis of a diverse range of carbamates and carbonates. While its hazardous nature demands rigorous safety protocols, a thorough understanding of its properties, reactivity, and handling requirements enables researchers to harness its synthetic power effectively. The protocols and mechanistic insights provided herein serve as a foundational resource for scientists and drug development professionals aiming to incorporate heptyl chloroformate into their synthetic strategies.

References

-

ChemBK. (2024, April 10). Heptyl chloroformate. Retrieved from [Link]

-

Material Safety Data Sheet HEPTYL CHLOROFORMATE. (2025, May 26). Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Heptyl chloroformate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pentyl Chloroformate in Organic Synthesis: A Chemist's Perspective. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Heptyl Chloroformate, min 98% (GC), 100 ml. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

D'Silva, T. D. J., & Strojny, N. (1977). New Carbamates and Related Compounds. Journal of Agricultural and Food Chemistry, 25(4), 968-972. Retrieved from [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... Retrieved from [Link]

-

Oakwood Chemical. (n.d.). n-Heptyl chloroformate. Retrieved from [Link]

-

Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved from [Link]

-

Castro, E. A., et al. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. International Journal of Chemical Kinetics, 33(5), 281-287. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. Retrieved from [Link]

-

PubChem. (n.d.). PubChem. Retrieved from [Link]

- McCloskey, P. J., & Piel, E. V. (2006). Method for the preparation of aliphatic chloroformates. Google Patents.

-

D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Molecules, 18(4), 4001–4014. Retrieved from [Link]

Sources

- 1. Heptyl Chloroformate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. Heptyl Chloroformate | CymitQuimica [cymitquimica.com]

- 3. 33758-34-8 CAS MSDS (Heptyl chloroformate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Heptyl chloroformate One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Heptyl chloroformate | 33758-34-8 [chemicalbook.com]

- 6. Heptyl chloroformate - Safety Data Sheet [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chembk.com [chembk.com]

- 9. valsynthese.ch [valsynthese.ch]

- 10. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 13. Chloroformate - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 16. echemi.com [echemi.com]

- 17. Heptyl chloroformate(33758-34-8) 13C NMR spectrum [chemicalbook.com]

A Senior Application Scientist's Guide to the Laboratory-Scale Synthesis and Purification of Heptyl Chloroformate

Abstract

Heptyl chloroformate serves as a crucial intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its utility lies in its ability to act as an efficient acylating agent for the introduction of the heptyloxycarbonyl moiety, a common structural motif in pharmaceuticals and a versatile protecting group for amines.[1] This guide provides a comprehensive, in-depth technical overview for the synthesis, purification, and characterization of heptyl chloroformate on a laboratory scale. Grounded in established chemical principles, this document moves beyond a simple recitation of steps to explain the underlying causality for key experimental choices. We present a primary protocol utilizing triphosgene as a safer, solid phosgene surrogate, complete with detailed methodologies, hazard analyses, and purification strategies. Furthermore, we explore modern, safety-oriented alternatives such as photo-on-demand phosgenation. This guide is intended for researchers, chemists, and drug development professionals who require a reliable and thoroughly validated methodology for preparing high-purity heptyl chloroformate.

Foundational Principles: The Chemistry of Chloroformate Synthesis

The synthesis of an alkyl chloroformate is fundamentally the esterification of chloroformic acid with an alcohol. Given the instability of chloroformic acid itself, the reaction is practically achieved by reacting an alcohol with phosgene (COCl₂) or a phosgene equivalent.

The Phosgenating Agent: A Critical Choice

Historically, the direct use of gaseous phosgene was the standard method.[2] However, its extreme toxicity and difficult handling have driven the adoption of safer, more manageable surrogates in a laboratory setting.[2][3] The most common surrogates are diphosgene and triphosgene.

-

Phosgene (COCl₂): An extremely toxic gas. While highly reactive, its use is restricted to specialized industrial settings or labs with dedicated engineering controls.[2][4]

-

Diphosgene (Trichloromethyl chloroformate): A toxic, volatile liquid (b.p. 128 °C).[5][6] While easier to handle than gaseous phosgene, it still poses a significant inhalation hazard.[5]

-

Triphosgene (Bis(trichloromethyl) carbonate, BTC): A stable, crystalline solid (m.p. 80 °C).[7] This is often the reagent of choice for laboratory-scale phosgenations.[8] Its solid state significantly reduces the risk of accidental inhalation compared to its gaseous or liquid counterparts. Triphosgene is not merely a substitute; it acts as a solid phosgene source, decomposing in situ to generate phosgene, which is then consumed immediately in the reaction.[7][9]

Table 1: Comparison of Common Phosgenating Agents

| Reagent | Formula | Physical State | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |

| Phosgene | COCl₂ | Gas | 98.92 | -118 | 8 | Extremely Toxic, Corrosive[2] |

| Diphosgene | C₂Cl₄O₂ | Liquid | 197.82 | -57 | 128 | Highly Toxic, Corrosive, Lachrymator[5] |

| Triphosgene | C₃Cl₆O₃ | Solid | 296.75 | 78-82 | 203-206 (dec.) | Highly Toxic, Decomposes to Phosgene[7][8] |

For the purposes of this guide, we select Triphosgene as the core reagent due to its superior handling characteristics and established efficacy in a standard laboratory fume hood environment.

Reaction Mechanism

The reaction of an alcohol with triphosgene proceeds via the in situ generation of phosgene, typically catalyzed by a tertiary amine base such as pyridine or triethylamine.[10]

-

Activation of Triphosgene: The amine base acts as a nucleophilic catalyst, attacking one of the carbonyl carbons of triphosgene. This initiates its decomposition into three molecules of phosgene.

-

Nucleophilic Attack: The alcohol (1-heptanol) performs a nucleophilic attack on the highly electrophilic carbonyl carbon of a phosgene molecule.

-

Proton Transfer: The amine base abstracts a proton from the resulting oxonium ion intermediate.

-

Elimination: A chloride ion is eliminated, yielding the final heptyl chloroformate product and a molecule of amine hydrochloride salt.

Experimental Protocol: Synthesis from 1-Heptanol and Triphosgene

This protocol is designed for a ~0.1 mole scale synthesis. All operations must be conducted in a certified chemical fume hood.

Reagents and Equipment

Table 2: Reagent & Solvent Specifications

| Reagent/Solvent | Formula | CAS No. | Purity | Typical Supplier |

| 1-Heptanol | C₇H₁₆O | 111-70-6 | ≥98% | Sigma-Aldrich, TCI |

| Triphosgene (BTC) | C₃Cl₆O₃ | 32315-10-9 | ≥98% | Sigma-Aldrich, Oakwood |

| Pyridine | C₅H₅N | 110-86-1 | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich |

| Toluene | C₇H₈ | 108-88-3 | Anhydrous, ≥99.8% | Fisher Scientific, VWR |

| Celite® 545 | N/A | 61790-53-2 | N/A | Sigma-Aldrich |

Equipment:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Digital thermometer

-

Dropping funnel (pressure-equalizing)

-

Reflux condenser with a gas outlet connected to a bubbler and a base trap (e.g., NaOH solution)

-

Inert gas (Nitrogen or Argon) inlet

-

Ice-water bath

Step-by-Step Synthesis Procedure

-

Setup: Assemble the glassware as shown in the workflow diagram. Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent moisture contamination. The system should be under a gentle positive pressure of nitrogen.

-

Reagent Preparation: In the 500 mL flask, dissolve 1-heptanol (11.62 g, 0.1 mol) and anhydrous pyridine (8.70 g, 0.11 mol, 1.1 eq) in 200 mL of anhydrous toluene.

-

Cooling: Cool the solution to 0 °C using an ice-water bath with continuous stirring.

-

Triphosgene Addition: Separately, dissolve triphosgene (10.39 g, 0.035 mol, 0.35 eq) in 100 mL of anhydrous toluene. Caution: Triphosgene is highly toxic. Weigh and handle it exclusively within the fume hood. Transfer this solution to the dropping funnel.

-

Reaction: Add the triphosgene solution dropwise to the stirred 1-heptanol/pyridine solution over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition. A white precipitate of pyridinium hydrochloride will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of 1-heptanol.

Purification of Heptyl Chloroformate

The primary impurity at this stage is the pyridinium hydrochloride salt, which must be removed before distillation. The product, heptyl chloroformate, is moisture-sensitive, and exposure to water during workup should be avoided as it leads to decomposition.[11][12]

Workup: Removal of Solids

-

Filtration: Set up a Büchner funnel with a pad of Celite® over a filter paper.

-

Slurry Filtration: Filter the reaction mixture slurry through the Celite® pad to remove the precipitated pyridinium hydrochloride.

-

Washing: Wash the filter cake with a small amount of anhydrous toluene (~20-30 mL) to recover any entrained product.

-

Solvent Removal: Combine the filtrate and the washings. Remove the toluene using a rotary evaporator under reduced pressure. Caution: Do not heat the water bath above 40 °C to minimize thermal decomposition of the product.

Purification: Vacuum Distillation

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation head to minimize product loss.

-

Distillation: Transfer the crude, solvent-free oil to the distillation flask. Apply vacuum and gently heat the flask using an oil bath.

-

Fraction Collection: Collect the fraction boiling at approximately 71 °C at 7 mmHg .[13][14] The purified heptyl chloroformate is a colorless liquid.[12][13][14]

Purity Assessment and Characterization

Ensuring the purity of the synthesized heptyl chloroformate is critical for its subsequent use. A combination of analytical techniques should be employed.

Table 3: Typical Product Specification and Analytical Data

| Parameter | Expected Value | Method |

| Yield | 85-95% | Gravimetric |

| Appearance | Colorless to almost colorless clear liquid[14][15] | Visual |

| Purity | >98.0% | Gas Chromatography (GC)[16] |

| Boiling Point | 71 °C / 7 mmHg[13][14] | Thermocouple during distillation |

| Refractive Index | 1.4260 - 1.4300 | Refractometer |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, FT-IR |

-

Gas Chromatography (GC): The primary method for assessing purity. A non-polar column is suitable for separating the product from any residual starting material or byproducts. Purity is determined by the area percentage of the main peak.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure. ¹H NMR will show characteristic peaks for the heptyl chain protons, and ¹³C NMR will show a distinctive carbonyl peak.

-

Argentometric Titration: A quantitative method to confirm the concentration of the chloroformate by titrating the hydrolyzable chloride.[14]

Hazard Analysis and Critical Safety Protocols

Heptyl chloroformate and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is non-negotiable.

-

Heptyl Chloroformate: Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[11][18] It is a combustible liquid and may be corrosive to metals.[11] It is also moisture-sensitive.[12]

-

Triphosgene: Highly toxic. Decomposes on heating or in the presence of nucleophiles to generate phosgene gas.[7][8] All handling must be done in a fume hood.

-

Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled. Suspected of damaging fertility or the unborn child.

Mandatory Safety Measures:

-

Engineering Controls: All operations must be performed in a high-performance, certified chemical fume hood to prevent inhalation of toxic vapors and gases.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are required.[11][19]

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). A double-gloving strategy (e.g., nitrile inner, neoprene outer) is recommended.[20]

-

Body Protection: A flame-resistant lab coat and appropriate chemical-resistant apron must be worn.[19]

-

Respiratory Protection: While a fume hood is the primary control, a respirator with an acid gas cartridge should be available for emergency situations.[20]

-

-

Waste Disposal:

-

Quenching: Unused triphosgene and residual heptyl chloroformate should be quenched by slow, careful addition to a cold, stirred solution of sodium hydroxide (~2M). This is a highly exothermic reaction that releases gas; perform it with extreme caution in an ice bath.

-

Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.[11]

-

A Safer Future: Photo-on-Demand Synthesis

A significant advancement in laboratory safety for chloroformate synthesis is the "photo-on-demand" method.[2][3] This technique involves the photochemical oxidation of chloroform (which serves as both reagent and solvent) using UV light and oxygen to generate phosgene in situ.[21][22]

The generated phosgene is immediately consumed by the alcohol present in the solution, preventing its accumulation and minimizing risk.[21] This approach eliminates the need to handle highly toxic phosgene surrogates like triphosgene, representing a major step forward in green and safe chemistry.[3][21] While requiring specialized photochemical equipment, it is a superior alternative for laboratories focused on enhancing safety protocols.[22]

References

- Merck Millipore. (n.d.). Phosgene and Substitutes.

-

Tsuda, A. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University Repository. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphosgene. Retrieved from [Link]

-

Tsuda, A. (2023). In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. Kobe University Repository. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Veisi, H. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances.

-

Organic Syntheses. (n.d.). 3-Isocyanatopropanoyl chloride. Retrieved from [Link]

-

Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566-3569. Retrieved from [Link]

-

ChemistryViews. (2022). In-situ Phosgene Synthesis from Chloroform. Retrieved from [Link]

-

Cotarca, L., et al. (2004). Study of the decomposition of diphosgene and triphosgene to phosgene in catalytic conditions of ammonium and phosphonium halides. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]

-

Eckert, H., & Forster, B. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? Organic Process Research & Development, 21(8), 1171-1171. Retrieved from [Link]

-

Chemdad. (n.d.). Heptyl chloroformate. Retrieved from [Link]

- Google Patents. (n.d.). WO2018016377A1 - Method for producing chloroformate compound.

- Google Patents. (n.d.). US6919471B2 - Process for preparing alkyl/aryl chloroformates.

-

CP Lab Safety. (n.d.). Heptyl Chloroformate, min 98% (GC), 100 ml. Retrieved from [Link]

-

Patsnap. (2020). Method for synthesizing n-hexyl chloroformate by phosgene method. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Al-Khafaji, Y. (2015). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. Organic letters, 17(15), 3766–3769.

-

ResearchGate. (n.d.). How triphosgene reacts with an alcohol?. Retrieved from [Link]

- Google Patents. (n.d.). US3576838A - Method of purifying haloformates.

- Google Patents. (n.d.). EP0203112A1 - Method for the preparation of chloroformate compositions.

- Google Patents. (n.d.). WO2006044575A1 - Method for the preparation of aliphatic chloroformates.

Sources

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Diphosgene - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. valsynthese.ch [valsynthese.ch]

- 12. labproinc.com [labproinc.com]

- 13. Heptyl chloroformate One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. Heptyl Chloroformate | 33758-34-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Heptyl Chloroformate | 33758-34-8 | TCI EUROPE N.V. [tcichemicals.com]

- 16. Heptyl Chloroformate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

- 21. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]

- 22. In-situ Phosgene Synthesis from Chloroform - ChemistryViews [chemistryviews.org]

Introduction: The Strategic Utility of Heptyl Chloroformate in Modern Synthesis

An In-Depth Technical Guide to the Reactivity of Heptyl Chloroformate with Primary Amines and Alcohols

Heptyl chloroformate (C₈H₁₅ClO₂) is a key reactive intermediate whose utility in organic synthesis, particularly in the pharmaceutical and specialty chemical industries, is centered on its function as a highly efficient acylating agent.[1] As an ester of chloroformic acid, its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent precursor for the introduction of the heptyloxycarbonyl moiety onto nucleophilic substrates.[2][3] This guide provides an in-depth exploration of the core reactivity of heptyl chloroformate with two principal classes of nucleophiles: primary amines and alcohols.

This document moves beyond simple procedural outlines to delve into the mechanistic underpinnings, kinetic considerations, and practical nuances of these transformations. The protocols described herein are designed as self-validating systems, incorporating analytical checkpoints and troubleshooting insights to empower researchers, scientists, and drug development professionals to achieve predictable and reproducible outcomes in their synthetic endeavors.

Heptyl Chloroformate: Core Properties and Safety Imperatives

Before any experimental work, a thorough understanding of the reagent's properties and hazards is paramount. Heptyl chloroformate is a combustible, corrosive, and highly toxic liquid that is fatal if swallowed, inhaled, or in contact with skin.[4] It is also moisture-sensitive and can decompose in the presence of water, releasing toxic gases.[5]

Table 1: Physicochemical and Safety Data for Heptyl Chloroformate

| Property | Value | Source(s) |

| CAS Number | 33758-34-8 | [1] |

| Molecular Formula | C₈H₁₅ClO₂ | [1] |

| Molecular Weight | 178.66 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 71 °C @ 7 mmHg | [5] |

| Density | ~1.00 g/mL | |

| Key Hazards | Fatal (swallowed, skin contact, inhaled), Severe skin burns and eye damage, Combustible, Corrosive to metals | [4] |

| Handling Precautions | Use only in a well-ventilated area (fume hood). Wear appropriate PPE: chemical-resistant gloves, splash goggles, face shield, and lab coat. Keep away from heat, sparks, and open flames. | [5][6] |

| Storage | Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed in a corrosive-resistant container. Moisture sensitive. | [4][5] |

The causality behind these stringent safety measures lies in the molecule's inherent reactivity. The acyl chloride moiety readily hydrolyzes upon contact with moisture (e.g., in moist air or on skin) to produce hydrochloric acid (HCl) and heptanol, leading to severe chemical burns.[7] Inhalation can cause significant damage to the respiratory tract. All manipulations must be conducted within a certified chemical fume hood.

The Reaction Mechanism: A Unified Acyl Substitution Pathway

The reactions of heptyl chloroformate with both primary amines and alcohols proceed through a classical bimolecular nucleophilic addition-elimination mechanism.[3] The high electrophilicity of the carbonyl carbon, induced by the electronegative chlorine and oxygen atoms, makes it a prime target for nucleophilic attack.

The process can be dissected into three key steps:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen (of the amine) or oxygen (of the alcohol) attacks the electrophilic carbonyl carbon. This step breaks the carbon-oxygen π-bond, forming an unstable tetrahedral intermediate.[3]

-

Elimination: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion is expelled. Chloride is an excellent leaving group, which thermodynamically drives the reaction forward.

-

Deprotonation: The resulting product is a protonated carbamate or carbonate, which is then deprotonated by a base present in the reaction mixture to yield the final, neutral product and a salt (e.g., triethylammonium chloride).[3]

Caption: General nucleophilic addition-elimination mechanism.

Reactivity with Primary Amines: Synthesis of N-Heptyl Carbamates

The reaction between heptyl chloroformate and a primary amine is a highly efficient and widely utilized method for forming a stable carbamate linkage.[8] This transformation is fundamental for installing protecting groups in peptide synthesis or for synthesizing molecules with inherent biological activity.[2]

General Reaction: C₇H₁₅O(CO)Cl + R-NH₂ + Base → C₇H₁₅O(CO)NH-R + [Base-H]⁺Cl⁻

The choice of base is critical; it must be non-nucleophilic to avoid competing with the primary amine. Tertiary amines such as triethylamine (TEA) or pyridine are commonly employed.[8] The reaction is typically exothermic and is often initiated at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side-product formation.

Causality of Experimental Choices:

-

Stoichiometry: A slight excess of the chloroformate is sometimes used to ensure complete consumption of a valuable amine, but a 1:1 stoichiometry is often sufficient. The base is typically used in at least a 1:1 ratio to the chloroformate to neutralize all HCl generated.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are chosen to prevent hydrolysis of the chloroformate and to ensure all reactants remain in solution.[3]

-

Temperature: Starting the reaction at 0 °C and allowing it to warm to room temperature provides excellent control. For less reactive amines, gentle heating may be required.[3]

Quantitative Data: Reactivity with Primary Amines

Note: The following data is based on the reactivity of octyl chloroformate, a close structural analog to heptyl chloroformate, and serves as a strong predictive model. Actual yields may vary.

Table 2: Typical Reaction Conditions and Yields for Carbamate Formation

| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 1 - 2 | >90 |

| Aniline | Pyridine | Toluene | RT to 50 | 2 - 4 | 80-90 |

| n-Butylamine | Triethylamine | Tetrahydrofuran | 0 to RT | 1 - 2 | >95 |

(Data adapted from general knowledge of analogous chloroformate reactivity).[3]

Reactivity with Primary Alcohols: Synthesis of Heptyl Carbonates

Heptyl chloroformate reacts with primary alcohols to form mixed heptyl carbonate esters.[2] This reaction is fundamental for creating carbonate linkages found in various polymers and pharmaceutical agents.

General Reaction: C₇H₁₅O(CO)Cl + R-OH + Base → C₇H₁₅O(CO)OR + [Base-H]⁺Cl⁻

Alcohols are generally less nucleophilic than primary amines. Consequently, these reactions may require longer reaction times or gentle heating to achieve completion.[3] The choice of a non-nucleophilic base like pyridine is common.[8]

Reactivity Trends and Steric Hindrance:

The rate of reaction is highly dependent on the steric hindrance around the hydroxyl group.

-

Primary Alcohols (RCH₂OH): Most reactive.

-

Secondary Alcohols (R₂CHOH): Significantly less reactive.

-

Tertiary Alcohols (R₃COH): Generally unreactive under standard conditions due to severe steric hindrance.[3]

For this guide, the focus remains on primary alcohols, which provide clean and efficient conversions.

Experimental Design and Validation

A robust experimental design includes not only the reaction itself but also in-process monitoring and a full workup and purification procedure.

Experimental Workflow Diagram

Caption: A self-validating experimental workflow.

Protocol 1: Synthesis of Heptyl Benzylcarbamate

This protocol details a representative synthesis using benzylamine as the primary amine nucleophile.

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.07 g, 10.0 mmol) and triethylamine (1.21 g, 12.0 mmol). Dissolve the contents in anhydrous dichloromethane (40 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition: Add heptyl chloroformate (1.79 g, 10.0 mmol) dropwise to the cooled solution over 15 minutes via a syringe. A white precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting amine spot indicates reaction completion. A potassium permanganate stain can be used for visualization.[9]

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Characterization: Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of Heptyl Ethyl Carbonate

This protocol details a representative synthesis using ethanol as the primary alcohol nucleophile.

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add absolute ethanol (0.46 g, 10.0 mmol) and pyridine (0.95 g, 12.0 mmol). Dissolve in anhydrous toluene (40 mL).

-

Addition: Add heptyl chloroformate (1.79 g, 10.0 mmol) dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to 50 °C and stir for 4-6 hours.

-

Monitoring: Monitor the reaction by Gas Chromatography (GC) or TLC.

-

Workup: Cool the mixture to room temperature and filter to remove the pyridinium hydrochloride precipitate. Wash the filtrate with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate (1 x 20 mL) and brine (1 x 20 mL).

-

Purification & Characterization: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to yield the pure carbonate. Confirm structure and purity by analytical methods.

Troubleshooting and Side Reactions

-

Incomplete Reaction: If the reaction stalls, gentle heating may be required, especially for less nucleophilic substrates. Ensure all reagents are pure and the solvent is anhydrous.

-

Hydrolysis of Chloroformate: The presence of water will lead to the decomposition of heptyl chloroformate. This is often observed as poor yield and the presence of heptanol in the crude product. Using anhydrous solvents and an inert atmosphere is critical.[5]

-

Formation of Symmetric Byproducts: With amines, over-addition of the amine before the chloroformate is fully dispersed can lead to the formation of ureas. With alcohols, the analogous symmetric carbonate can form. Slow, dropwise addition of the chloroformate to the nucleophile solution minimizes these side reactions.[10]

Applications in Drug Development and Advanced Synthesis

The heptyloxycarbonyl group, installed via heptyl chloroformate, serves several strategic roles:

-

Amine Protection: It can be used as a protecting group for primary and secondary amines. The resulting carbamate is stable to a wide range of reaction conditions but can be cleaved when necessary.[2]

-

Modulation of Physicochemical Properties: In drug development, converting a polar amine or alcohol into a more lipophilic carbamate or carbonate can significantly alter a molecule's solubility, membrane permeability, and pharmacokinetic profile. The seven-carbon alkyl chain of the heptyl group provides a substantial increase in lipophilicity.

-

Linker Chemistry: The carbamate and carbonate linkages are used in the construction of prodrugs, where an active pharmaceutical ingredient (API) is temporarily modified to improve its delivery or stability.

Conclusion

Heptyl chloroformate is a potent and versatile reagent for the synthesis of N-heptyl carbamates and heptyl carbonates from primary amines and alcohols, respectively. A successful outcome is predicated on a firm understanding of the underlying nucleophilic acyl substitution mechanism and meticulous attention to experimental detail. The key causal factors for success are the exclusion of moisture to prevent hydrolysis, the use of a non-nucleophilic base to neutralize the HCl byproduct, and controlled reaction conditions to minimize side reactions. By employing the validated protocols and analytical checkpoints outlined in this guide, researchers can confidently and reproducibly leverage the reactivity of heptyl chloroformate to advance their synthetic objectives.

References

-

Asian Journal of Research in Chemistry. (n.d.). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Retrieved from [Link]

-

Wikipedia. (2023). Chloroformate. Retrieved from [Link]

-

Sci-Hub. (n.d.). Material Safety Data Sheet HEPTYL CHLOROFORMATE. Retrieved from [Link]

-

National Institutes of Health. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Thin Layer Chromatographic Method For Detection and Identification of Carbamate Insectisides in Biological reagents using F.C.Reagent. Retrieved from [Link]

-

MDPI. (2018). Kinetics of Model Reactions for Interfacial Polymerization. Retrieved from [Link]

-

ResearchGate. (2007). Indium-catalyzed reaction for the synthesis of carbamates and carbonates: selective protection of amino groups. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

-

ACS Publications. (1977). Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. Retrieved from [Link]

-

Kobe University Repository. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

-

National Institutes of Health. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

-

ResearchGate. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]

-

ACS Publications. (1956). New Carbamates and Related Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

-

Royal Society of Chemistry. (1980). Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. Retrieved from [Link]

- Google Patents. (n.d.). US3264281A - Preparation of amides.

-

ACS Publications. (n.d.). Intramolecular Aminocyanation of Alkenes Promoted by Hypervalent Iodine - Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

-

LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Retrieved from [Link]

-

SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]

- Google Patents. (n.d.). US3966786A - Method for producing chloroformates.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chloroformate - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Heptyl Chloroformate | 33758-34-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. valsynthese.ch [valsynthese.ch]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ajrconline.org [ajrconline.org]

- 10. US3264281A - Preparation of amides - Google Patents [patents.google.com]

Safety precautions and handling of Carbonochloridic acid, heptyl ester

An In-depth Technical Guide to the Safe Handling and Use of Carbonochloridic Acid, Heptyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as heptyl chloroformate, is a reactive chemical intermediate pivotal in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility is derived from the highly reactive chloroformate group, which readily participates in nucleophilic substitution reactions. However, this reactivity also presents significant health and safety challenges. This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures for this compound. By elucidating the chemical principles that underpin its hazardous nature, this document aims to equip researchers and professionals with the knowledge to mitigate risks and ensure a safe laboratory environment.

Understanding the Inherent Risks: Chemical Profile and Hazard Analysis

Heptyl chloroformate (C₈H₁₅ClO₂) is a combustible liquid that is fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It causes severe skin burns and eye damage and may be corrosive to metals.[1][2][3] The primary danger of heptyl chloroformate stems from its reactivity, particularly its susceptibility to hydrolysis.

Reactivity and Decomposition

As a chloroformate ester, it shares reactivity patterns with acyl chlorides.[4] The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.

-

Hydrolysis: Heptyl chloroformate reacts with water, including moisture in the air, to produce heptanol, carbon dioxide, and corrosive hydrogen chloride (HCl) gas.[1][5] This reaction is often vigorous and can lead to a dangerous pressure buildup in sealed containers. The liberated HCl is a primary cause of the severe respiratory, skin, and eye irritation and burns associated with this compound.

-

Reaction with Nucleophiles: It will react exothermically with a variety of nucleophiles, including alcohols, amines, and bases.[4][6] These reactions are fundamental to its synthetic utility but also underscore the need to avoid unintended contact with such materials.

Toxicological Profile

The toxicological properties of heptyl chloroformate have not been fully investigated.[1][6] However, based on its classification and the known effects of similar compounds, exposure can lead to severe health consequences.

-

Acute Effects: Inhalation can be fatal and may cause severe irritation to the respiratory tract, potentially leading to delayed-onset pulmonary edema.[1][7] Skin and eye contact will result in severe burns and permanent damage.[1][2][3] Ingestion is also fatal and will cause severe burns to the gastrointestinal tract.[1][2][3]

-

Chronic Effects: Due to the lack of extensive long-term exposure data, it is prudent to minimize any potential for chronic exposure.

The following table summarizes the key physical and chemical properties of heptyl chloroformate:

| Property | Value | Source |

| Molecular Formula | C₈H₁₅ClO₂ | [8][9] |

| Molecular Weight | 178.66 g/mol | [3][10] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 71 °C / 7 mmHg | [2][3][9][11] |

| Flash Point | 64 °C | [2][3][9] |

| Density | 1.00 g/cm³ | [3][9][11] |

| Solubility | Soluble in chloroform; reacts with water | [5][11] |

Proactive Safety: Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is critical when handling heptyl chloroformate.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of heptyl chloroformate must be conducted in a properly functioning chemical fume hood to prevent the inhalation of its highly toxic vapors and any HCl gas produced from hydrolysis.[6] The fume hood sash should be kept as low as possible during experiments.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[1]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[12][13]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Wear chemical-impermeable gloves.[8] Given that no specific breakthrough time data for heptyl chloroformate is readily available for common glove materials, it is recommended to use a double-gloving strategy with nitrile or neoprene gloves. Gloves must be inspected for any signs of degradation before and during use and changed frequently.[1]

-

Eye and Face Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes and vapors.[14]

-

Skin and Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are essential.[14] For procedures with a higher risk of splashing, a chemical-resistant apron or a full-body suit should be worn.[1]

-

Respiratory Protection: If there is a risk of exposure exceeding permissible limits, or in the event of a spill, a full-face respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) must be used.[1][8]

Caption: PPE selection workflow for handling heptyl chloroformate.

Standard Operating Procedures: A Framework for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is paramount to minimizing the risks associated with heptyl chloroformate.

General Handling and Storage

-

Moisture Sensitivity: Heptyl chloroformate is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[3][6]

-

Storage Container: Store in the original, tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[1][2][8]

-

Segregation: Store away from incompatible materials such as oxidizing agents, bases, alcohols, and amines.[1][6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8]

Experimental Protocol: A Step-by-Step Guide for a Typical Reaction

The following is a generalized protocol for using heptyl chloroformate as a reagent. This must be adapted to the specific requirements of your reaction.

-

Preparation:

-

Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove any traces of water.

-

Assemble the reaction apparatus in the fume hood.

-

Don the appropriate PPE as outlined in Section 2.2.

-

-

Reagent Handling:

-

Use a syringe or cannula to transfer heptyl chloroformate under an inert atmosphere.

-

Add the heptyl chloroformate dropwise to the reaction mixture, as the reaction may be exothermic.

-

Maintain a gentle flow of inert gas over the reaction mixture.

-

-

Reaction Quenching:

-

Upon completion, the reaction should be quenched carefully. A common method is the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate) to neutralize any remaining heptyl chloroformate and acidic byproducts. This should be done in an ice bath to control the exotherm.

-

-

Work-up and Purification:

-

Follow standard organic chemistry procedures for extraction, washing, and drying.

-

Be aware that aqueous layers will be acidic and should be handled with care.

-

-

Decontamination:

-

Decontaminate all glassware that has been in contact with heptyl chloroformate by rinsing with a suitable solvent (e.g., acetone), followed by a solution of sodium bicarbonate, and then water.

-

Waste Disposal

-

All waste contaminated with heptyl chloroformate, including empty containers, must be treated as hazardous waste.[2][3]

-

Dispose of waste in clearly labeled, sealed containers in accordance with all local, state, and federal regulations.[8]

Emergency Preparedness: Responding to Incidents